N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
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Overview
Description
“N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide” is a chemical compound with the molecular formula C18H13Cl3N4O2S . It is a derivative of 4-aminoquinazoline . This compound has been evaluated for antiproliferative activity against human cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a furan ring, and an amide group . The exact structure analysis is not available in the retrieved papers.Scientific Research Applications
Synthesis and Structural Analysis
The innovative synthesis and structural characterization of novel thienopyrazole derivatives highlight the potential for creating compounds with targeted properties for scientific research. One method involves the synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, which further undergoes reactions to form chloromethyl pyrimidinone compounds. These compounds are then converted into thiol derivatives, leading to S-alkylated compounds through alkylation with α-halocompounds. This process showcases the versatility and potential for developing compounds with specific functionalities for scientific applications (Ahmed F. Ahmed, A. El-Dean, R. Zaki, & S. M. Radwan, 2018).
Antimicrobial and Antibacterial Activity
Research into the antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has shown promising results. These compounds have been found to be more active than reference drugs against strains of both Proteus vulgaris and Pseudomonas aeruginosa. One compound, in particular, showed higher activity than streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi, highlighting the potential for these compounds in developing new antimicrobial agents (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, & V. Chernykh, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridopyrimidines, have been known to inhibit enzymes like dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
The compound likely interacts with its targets through a process of nucleophilic aromatic substitution . This involves the compound donating an electron pair to form a new bond with its target. The presence of amino and nitro groups in the compound may increase the stability of the molecule through the formation of a hydrogen bond .
Biochemical Pathways
This leads to the inhibition of cancer cell growth .
Result of Action
Related compounds have shown anti-tumor proliferation activity against various cancer cell lines .
Properties
IUPAC Name |
N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N4O3S/c17-11-4-3-10(26-11)14(24)21-12-13(20)22-16(23-15(12)25)27-6-7-1-2-8(18)9(19)5-7/h1-5H,6H2,(H,21,24)(H3,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBAOZVLFCXGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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